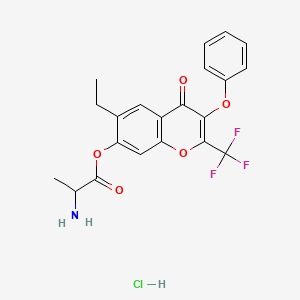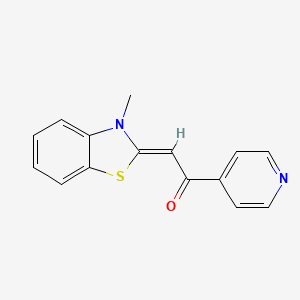
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone
Overview
Description
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone, also known as Methylene Blue, is a synthetic compound that has been used for over a century in various medical and scientific applications. Methylene Blue is a heterocyclic aromatic compound that is soluble in water and is commonly used as a biological stain. In recent years, Methylene Blue has gained attention for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mechanism of Action
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has been shown to have multiple mechanisms of action, including the inhibition of oxidative stress and the modulation of mitochondrial function. 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has also been shown to inhibit the activity of various enzymes, including monoamine oxidase, nitric oxide synthase, and guanylate cyclase.
Biochemical and Physiological Effects:
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has been shown to have various biochemical and physiological effects, including the modulation of mitochondrial function, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has also been shown to improve cognitive function in animal models of Alzheimer's disease and improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has several advantages for lab experiments, including its water solubility and stability. 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue is also relatively inexpensive and widely available. One limitation of 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue is its potential toxicity at high concentrations.
Future Directions
Future research on 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue could focus on its potential therapeutic applications in other diseases, including Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research could explore the potential of 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue as a diagnostic tool for Alzheimer's disease and other neurodegenerative diseases. Finally, research could focus on the development of 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue analogs with improved efficacy and reduced toxicity.
Scientific Research Applications
2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has been shown to inhibit the aggregation of beta-amyloid proteins, which are responsible for the formation of plaques in the brain. 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has also been shown to improve cognitive function in animal models of Alzheimer's disease. In Parkinson's disease, 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models. In cancer, 2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1-(4-pyridinyl)ethanone Blue has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(2Z)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-pyridin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-17-12-4-2-3-5-14(12)19-15(17)10-13(18)11-6-8-16-9-7-11/h2-10H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKMCHRMYDWVDP-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



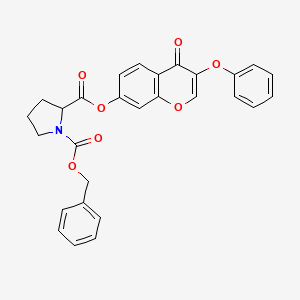
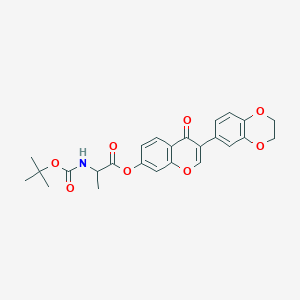
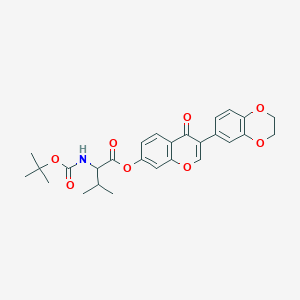
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B3823611.png)

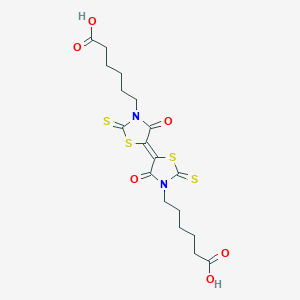
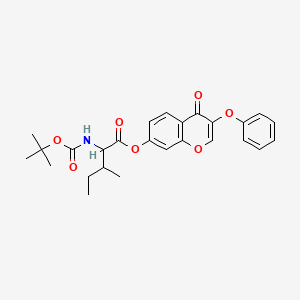
![methyl N-{[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}tyrosinate](/img/structure/B3823638.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(4-morpholinylcarbonyl)-2-piperidinone](/img/structure/B3823643.png)

![6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B3823655.png)
